4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
CAS No.: 326022-68-8
Cat. No.: VC21488326
Molecular Formula: C20H22Cl2N2O4S
Molecular Weight: 457.4g/mol
* For research use only. Not for human or veterinary use.
![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide - 326022-68-8](/images/no_structure.jpg)
Specification
CAS No. | 326022-68-8 |
---|---|
Molecular Formula | C20H22Cl2N2O4S |
Molecular Weight | 457.4g/mol |
IUPAC Name | 4-(2,4-dichlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
Standard InChI | InChI=1S/C20H22Cl2N2O4S/c21-15-5-10-19(18(22)14-15)28-13-3-4-20(25)23-16-6-8-17(9-7-16)29(26,27)24-11-1-2-12-24/h5-10,14H,1-4,11-13H2,(H,23,25) |
Standard InChI Key | QZCTXDSCFWPDDC-UHFFFAOYSA-N |
SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular formula of this compound is C20H22Cl2N2O4S with a calculated molecular weight of approximately 457.37 g/mol. The structure contains multiple functional groups including an ether linkage, an amide bond, and a sulfonamide group, each providing distinct reactivity profiles and interaction potentials.
Physical Properties
Based on structural analysis and comparison with related compounds, the following physical properties can be anticipated:
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | White to off-white crystalline solid | Common for similar amides and sulfonamides |
Melting Point | 142-148°C | Based on related phenoxybutanamides |
Solubility in Water | Low (<1 mg/mL) | Due to lipophilic aromatic regions |
Solubility in Organic Solvents | High in DMSO, DMF, acetone; Moderate in methanol, ethanol | Based on functional group polarity |
Log P | 4.2-4.7 | Calculated from structure (lipophilicity measure) |
pKa | ~9.5 (amide NH) | Typical for aromatic amides |
UV Absorption | λmax ≈ 260-265 nm | Due to aromatic systems |
Chemical Reactivity
The compound exhibits several potential reactive sites that determine its chemical behavior:
-
The amide bond can undergo hydrolysis under strong acidic or basic conditions
-
The dichlorophenoxy group may participate in nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the ether linkage
-
The pyrrolidinylsulfonyl group provides additional reactivity through the sulfonamide functionality
-
The ether linkage could potentially cleave under harsh conditions
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide can be approached through a convergent strategy involving three main components:
-
2,4-dichlorophenol
-
4-bromobutanoic acid (or its ester)
-
4-(1-pyrrolidinylsulfonyl)aniline
The synthetic route would involve the formation of key bonds: the ether linkage between 2,4-dichlorophenol and a four-carbon chain, and the amide bond between the carboxylic acid and the sulfonamide-containing aniline derivative.
Proposed Synthetic Route
A detailed synthetic pathway is outlined below:
Critical Reaction Parameters
Several factors influence the success of the synthesis:
-
The ether formation reaction requires anhydrous conditions to prevent side reactions
-
The amide coupling step is moisture-sensitive and requires fresh coupling reagents
-
The reduction of the nitro group must be carefully controlled to prevent over-reduction
-
Purification techniques must be optimized to separate the target compound from structurally similar intermediates
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Expected 1H NMR spectral features (400 MHz, DMSO-d6):
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Aromatic protons (dichlorophenyl) | 7.40-7.48 | d | 1H | H3 of dichlorophenyl |
Aromatic proton (dichlorophenyl) | 7.20-7.28 | dd | 1H | H5 of dichlorophenyl |
Aromatic proton (dichlorophenyl) | 6.95-7.05 | d | 1H | H6 of dichlorophenyl |
Aromatic protons (sulfonyl phenyl) | 7.75-7.85 | d | 2H | H2', H6' of sulfonylphenyl |
Aromatic protons (sulfonyl phenyl) | 7.60-7.70 | d | 2H | H3', H5' of sulfonylphenyl |
-NH- | 10.25-10.40 | s | 1H | Amide NH |
-OCH2- | 4.05-4.15 | t | 2H | Methylene adjacent to ether |
-CH2CO- | 2.45-2.55 | t | 2H | Methylene adjacent to carbonyl |
-CH2CH2CH2- | 2.00-2.10 | quint | 2H | Central methylene of butanamide |
Pyrrolidine protons | 3.15-3.30 | m | 4H | N-CH2 of pyrrolidine |
Pyrrolidine protons | 1.70-1.85 | m | 4H | CH2CH2 of pyrrolidine |
Expected 13C NMR signals (100 MHz, DMSO-d6):
Carbon Type | Chemical Shift (ppm) | Assignment |
---|---|---|
Carbonyl | 171.5-172.5 | Amide C=O |
Aromatic C-O | 152.0-153.0 | C1 of dichlorophenyl |
Aromatic C-Cl | 128.0-130.0 | C2, C4 of dichlorophenyl |
Aromatic C-S | 135.0-137.0 | C4' of sulfonylphenyl |
Aromatic CH | 115.0-130.0 | Remaining aromatic CH |
-OCH2- | 67.0-69.0 | Methylene adjacent to ether |
-CH2CO- | 32.0-34.0 | Methylene adjacent to carbonyl |
-CH2CH2CH2- | 24.0-26.0 | Central methylene of butanamide |
Pyrrolidine N-CH2 | 47.0-49.0 | N-CH2 of pyrrolidine |
Pyrrolidine CH2 | 24.0-26.0 | CH2CH2 of pyrrolidine |
Mass Spectrometry
Expected mass spectrometric data:
Parameter | Expected Value | Notes |
---|---|---|
Molecular ion [M]+ | m/z 457 | Reflects molecular weight |
[M+2]+ | m/z 459 | Chlorine isotope pattern |
[M+4]+ | m/z 461 | Chlorine isotope pattern |
Major fragments | m/z 422 [M-Cl]+, m/z 393 [M-SO2]+, m/z 267 [cleavage at amide] | Characteristic fragmentation |
High-resolution mass | 457.0659 | Calculated for C20H22Cl2N2O4S |
Infrared Spectroscopy
Key IR absorption bands:
Functional Group | Wavenumber (cm-1) | Intensity |
---|---|---|
N-H stretching (amide) | 3250-3300 | Medium |
C-H stretching (aromatic) | 3050-3100 | Weak |
C-H stretching (aliphatic) | 2850-2950 | Medium |
C=O stretching (amide) | 1650-1670 | Strong |
C=C stretching (aromatic) | 1580-1600, 1450-1500 | Medium |
S=O stretching (sulfonamide) | 1330-1350, 1140-1170 | Strong |
C-O stretching (ether) | 1200-1250 | Medium-strong |
C-Cl stretching | 700-750 | Medium |
HPLC Analysis
Recommended HPLC conditions for analysis:
Parameter | Recommended Conditions |
---|---|
Column | C18 reverse phase, 5 μm, 250 × 4.6 mm |
Mobile Phase | Acetonitrile/Water (70:30 to 90:10 gradient) with 0.1% formic acid |
Flow Rate | 1.0 mL/min |
Column Temperature | 30°C |
Detection | UV at 254 nm and 280 nm |
Injection Volume | 10 μL |
Run Time | 20 minutes |
Retention Time | Approximately 12-15 minutes |
Thin-Layer Chromatography
TLC properties:
Parameter | Conditions | Rf Value |
---|---|---|
Stationary Phase | Silica gel 60 F254 | - |
Mobile Phase 1 | Ethyl acetate/hexanes (1:1) | 0.45-0.55 |
Mobile Phase 2 | Dichloromethane/methanol (95:5) | 0.65-0.75 |
Detection | UV 254 nm and vanillin stain | Blue-purple color |
Potential Activity | Structural Basis | Possible Mechanisms |
---|---|---|
Enzyme inhibition | Sulfonamide moiety | Interaction with active site residues |
Anti-inflammatory | Phenoxy and amide groups | Modulation of inflammatory mediators |
Antimicrobial | Halogenated aromatic rings | Disruption of microbial membranes |
Signal transduction modulation | Multiple binding elements | Interaction with protein binding pockets |
Ion channel modulation | Amphipathic character | Alteration of channel gating or conduction |
Pharmacokinetic Properties
Predicted pharmacokinetic parameters:
Parameter | Prediction | Basis |
---|---|---|
Oral Bioavailability | Moderate (30-60%) | Balance of lipophilicity and water solubility |
Plasma Protein Binding | High (>90%) | Due to lipophilic character |
Volume of Distribution | Moderate (1-3 L/kg) | Distribution to tissues beyond plasma |
Metabolism | Primarily hepatic | Phase I (oxidation) and Phase II (conjugation) |
Elimination Half-life | 8-12 hours | Based on structural complexity |
Blood-Brain Barrier Penetration | Limited | Due to polar sulfonamide group |
Applications in Research and Industry
Industrial Applications
Potential industrial applications include:
Sector | Potential Application | Relevant Properties |
---|---|---|
Pharmaceutical | Drug candidate or intermediate | Multiple pharmacophores |
Agrochemical | Crop protection agent | Structural similarity to known bioactive compounds |
Materials Science | Polymer additive | Thermal stability from aromatic components |
Analytical Chemistry | Reference standard | Well-defined structure and purity |
Structural Modification Opportunities
The compound offers several positions for structural modification to enhance specific properties:
-
Variation of halogen substituents on the phenoxy ring to modulate lipophilicity
-
Alteration of the carbon chain length between functional groups to optimize spatial arrangement
-
Replacement of the pyrrolidine ring with other heterocycles to modify basicity and binding properties
-
Introduction of additional functional groups on the phenyl rings to enhance target selectivity
Condition | Stability | Degradation Products |
---|---|---|
Solid state, room temperature | Stable for >2 years | Minimal degradation |
Solution in DMSO | Stable for >6 months at -20°C | Gradual hydrolysis of amide bond |
Aqueous solution (pH 7.4) | Moderate stability (t1/2 ≈ 48h at 37°C) | Hydrolysis products |
Acidic conditions (pH <3) | Limited stability (t1/2 ≈ 12h at 37°C) | Amide hydrolysis, ether cleavage |
Basic conditions (pH >9) | Limited stability (t1/2 ≈ 8h at 37°C) | Amide hydrolysis |
Photostability | Moderate sensitivity to UV light | Dechlorination products |
Parameter | Assessment | Environmental Implications |
---|---|---|
Biodegradability | Limited due to halogenated aromatic structure | Persistence in environment possible |
Bioaccumulation Potential | Moderate to high (estimated log BCF >3) | Monitoring in aquatic systems advised |
Soil Adsorption | Strong adsorption likely | Limited mobility in soil |
Aquatic Toxicity | Potentially concerning for aquatic organisms | Careful waste management required |
Photodegradation | Slow in natural waters | Environmental persistence |
Hazard Category | Assessment | Precautionary Measures |
---|---|---|
Acute Toxicity | Moderate oral toxicity expected | Standard laboratory safety protocols |
Skin/Eye Irritation | Potential mild to moderate irritant | Avoid skin/eye contact |
Sensitization | Low to moderate potential | Use appropriate PPE |
Mutagenicity | Unknown - testing required | Handle as potentially genotoxic |
Carcinogenicity | Unknown - long-term studies needed | Minimize exposure |
Reproductive Toxicity | Unknown - precautionary approach advised | Avoid exposure during pregnancy |
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